Antimicrobial agent-11

Catalog No.
S12886220
CAS No.
M.F
C77H61Cl2F17N8O24
M. Wt
1876.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimicrobial agent-11

Product Name

Antimicrobial agent-11

IUPAC Name

(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-22-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoylamino)-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Molecular Formula

C77H61Cl2F17N8O24

Molecular Weight

1876.2 g/mol

InChI

InChI=1S/C77H61Cl2F17N8O24/c1-25(106)97-56-60(115)59(114)48(24-105)127-69(56)128-61-29-5-9-44(38(79)17-29)126-47-20-31-19-46(58(47)113)125-43-8-2-26(12-37(43)78)13-39-62(116)100-53(65(119)102-54(31)66(120)101-52-27-3-6-40(109)35(16-27)50-36(22-33(108)23-42(50)111)55(68(122)123)103-67(121)57(61)104-64(52)118)30-14-32(107)21-34(15-30)124-45-18-28(4-7-41(45)110)51(63(117)98-39)99-49(112)10-11-70(80,81)71(82,83)72(84,85)73(86,87)74(88,89)75(90,91)76(92,93)77(94,95)96/h2-9,12,14-23,39,48,51-57,59-61,69,105,107-111,113-115H,10-11,13,24H2,1H3,(H,97,106)(H,98,117)(H,99,112)(H,100,116)(H,101,120)(H,102,119)(H,103,121)(H,104,118)(H,122,123)/t39-,48+,51+,52+,53-,54+,55+,56+,57-,59+,60+,61+,69-/m0/s1

InChI Key

SLSJYCCCHHHWCI-GNBXYJFHSA-N

SMILES

Array

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O

Antimicrobial agent-11 (Compound 5) is a semisynthetic teicoplanin pseudoaglycone derivative characterized by a perfluorooctyl chain attached to the peptide core via an amide bond. As a highly specialized lipophilic glycopeptide, it is primarily utilized in advanced pharmaceutical research targeting multidrug-resistant Gram-positive bacteria and emerging RNA viruses. Unlike standard glycopeptide antibiotics that solely target bacterial cell wall synthesis, the incorporation of the perfluoroalkyl moiety confers distinct physicochemical properties, significantly enhancing membrane anchoring and enabling the inhibition of viral entry pathways. This dual-action profile makes it a critical baseline material for researchers developing broad-spectrum anti-infectives for complex clinical scenarios, such as viral respiratory infections complicated by bacterial superinfections [1].

Substituting Antimicrobial agent-11 with unmodified teicoplanin or standard vancomycin fundamentally compromises experimental models requiring dual antimicrobial and antiviral activity. While unmodified teicoplanin is a potent antibacterial agent, it lacks the necessary lipophilicity to effectively disrupt viral entry mechanisms, rendering it experimentally inactive against SARS-CoV-2 and related coronaviruses in cellular assays. The specific perfluorooctyl amide linkage in Antimicrobial agent-11 facilitates dual binding to both the bacterial membrane and cell wall, overcoming resistance in glycopeptide-resistant staphylococci and enterococci. Furthermore, this structural modification is strictly required to inhibit cathepsin-mediated endosomal entry of viruses, a mechanism that generic, unmodified glycopeptides cannot replicate [1].

Inhibition of Coronavirus Replication in Cellular Models

In comparative in vitro assays assessing antiviral efficacy, Antimicrobial agent-11 demonstrates robust inhibition of coronavirus replication across multiple cell lines, including VeroE6 and Calu-3 cells. Specifically, against the endemic human coronavirus HCoV-229E, the perfluoroalkyl derivative produced strong cytopathic effect inhibition, whereas unmodified teicoplanin remained inactive. This antiviral activity is driven by the compound's ability to efficiently prevent cathepsin-mediated endosomal entry, a critical pathway for viral infection [1].

Evidence DimensionViral replication inhibition (HCoV-229E / SARS-CoV-2)
Target Compound DataRobust inhibition of viral entry and replication (active in VeroE6 and Calu-3 cells)
Comparator Or BaselineUnmodified teicoplanin (Inactive / no significant antiviral effect)
Quantified DifferenceTransition from inactive baseline to robustly active viral inhibition
ConditionsVeroE6, Calu-3, and HEL cell culture models

Procuring this specific derivative is essential for virology research requiring a glycopeptide scaffold with validated coronavirus entry inhibition.

Precursor Suitability for Multi-Target Antiviral Drug Design

Beyond viral entry blockade, Antimicrobial agent-11 exhibits measurable interactions with key viral proteases, enhancing its suitability as a precursor for multi-target drug design. In targeted enzymatic assays, the compound achieved 65% inhibition of the SARS-CoV-2 main protease (3CLPro) at a concentration of 200 µM. In contrast, structurally related analogs and the unmodified teicoplanin baseline typically lack significant protease inhibition capacity (< 50% inhibition). This dual mechanism—combining cathepsin L entry blockade with moderate 3CLPro inhibition—highlights the distinct biochemical profile imparted by the perfluorooctyl chain [1].

Evidence DimensionSARS-CoV-2 3CLPro enzyme inhibition
Target Compound Data65% inhibition at 200 µM
Comparator Or BaselineStructurally related unmodified analogs (< 50% inhibition or inactive)
Quantified Difference>15% higher inhibition threshold at high concentrations
ConditionsIn vitro FRET-based 3CLPro enzyme inhibition assay

Provides a distinct biochemical rationale for selecting this compound as a precursor in multi-target antiviral drug discovery workflows.

Laboratory Workflow Fit in Antimicrobial Resistance Modeling

The perfluoroalkyl modification in Antimicrobial agent-11 not only confers antiviral properties but also restores antibacterial efficacy against highly resistant strains, making it highly compatible with modern antimicrobial resistance workflows. The compound demonstrates excellent activity against Gram-positive bacteria that are resistant to all currently approved glycopeptide antibiotics. This enhanced efficacy is attributed to the lipophilic perfluorooctyl chain, which enables a dual-binding mechanism: anchoring into the bacterial membrane while simultaneously binding to the cell-wall precursors, a synergistic action that unmodified teicoplanin cannot achieve against resistant phenotypes [1].

Evidence DimensionAntibacterial activity against resistant strains
Target Compound DataActive against glycopeptide-resistant staphylococci and enterococci
Comparator Or BaselineApproved glycopeptide antibiotics (Resistant / Inactive)
Quantified DifferenceRestoration of susceptibility in previously resistant bacterial strains
ConditionsMinimum Inhibitory Concentration (MIC) assays against multiresistant Gram-positive panels

Crucial for microbiology laboratories requiring advanced semisynthetic glycopeptides to model and overcome VanA/VanB-type resistance mechanisms in standardized workflows.

Dual-Action Anti-Infective Drug Development

Due to its validated efficacy in inhibiting both SARS-CoV-2 entry and multiresistant Gram-positive bacteria, Antimicrobial agent-11 is the ideal precursor for developing therapeutics aimed at treating severe viral respiratory infections complicated by secondary bacterial superinfections, such as MRSA pneumonia in COVID-19 patients [1].

Viral Entry Pathway Probing and Assay Validation

The compound's specific ability to block cathepsin-mediated endosomal entry makes it a highly valuable chemical probe in virology. It can be utilized as a positive control or mechanistic probe in high-throughput screening assays designed to identify novel entry inhibitors for emerging coronaviruses [1].

Overcoming Glycopeptide Resistance in Microbiology Models

Antimicrobial agent-11's dual-binding mechanism (membrane anchoring plus cell-wall binding) makes it a critical tool for researchers studying the biophysics of antibiotic resistance. It is specifically suited for laboratory workflows evaluating novel strategies to re-sensitize glycopeptide-resistant enterococci (GRE) and staphylococci [1].

XLogP3

8.7

Hydrogen Bond Acceptor Count

41

Hydrogen Bond Donor Count

18

Exact Mass

1874.2904290 Da

Monoisotopic Mass

1874.2904290 Da

Heavy Atom Count

128

Dates

Last modified: 08-10-2024

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